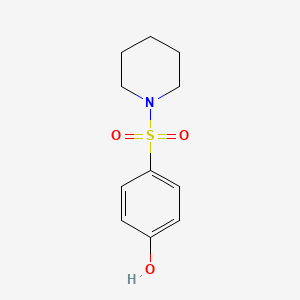

4-(Piperidine-1-sulfonyl)phenol

Description

Overview of 4-(Piperidine-1-sulfonyl)phenol as a Distinct Chemical Entity

This compound is an organic compound with the chemical formula C₁₁H₁₅NO₃S. bldpharm.comuni.lu It is structurally characterized by a phenol (B47542) group, a sulfonamide linkage, and a piperidine (B6355638) ring. The systematic IUPAC name for this compound is 4-(piperidin-1-ylsulfonyl)phenol. uni.lu This arrangement of functional groups bestows upon the molecule a specific set of physicochemical properties that are of interest in various scientific disciplines.

The synthesis of related sulfonylphenol derivatives often involves the reaction of a phenol with a sulfonyl chloride in the presence of a base. researchgate.net A plausible synthetic route for this compound could involve the reaction of piperidine with 4-hydroxybenzenesulfonyl chloride. Another potential pathway is the deprotection of a precursor, such as 1-(4-methoxybenzenesulfonyl)-piperidine. lookchem.com

Below is a table summarizing the key chemical identifiers for this compound.

| Property | Value |

| CAS Number | 99986-71-7 bldpharm.comlookchem.com |

| Molecular Formula | C₁₁H₁₅NO₃S bldpharm.comuni.lu |

| Molecular Weight | 241.31 g/mol lookchem.commatrix-fine-chemicals.com |

| IUPAC Name | 4-(piperidin-1-ylsulfonyl)phenol uni.lu |

| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)O uni.lu |

| InChI | InChI=1S/C11H15NO3S/c13-10-4-6-11(7-5-10)16(14,15)12-8-2-1-3-9-12/h4-7,13H,1-3,8-9H2 uni.lu |

Academic Significance of the Piperidine and Sulfonamide Moieties in Contemporary Chemical Biology

The academic significance of this compound is underscored by the well-established importance of its constituent piperidine and sulfonamide moieties in the fields of medicinal chemistry and chemical biology.

The piperidine ring is a prevalent heterocyclic scaffold found in a vast number of pharmaceuticals and natural alkaloids. mdpi.comnih.govnih.gov Its six-membered saturated structure provides a versatile and synthetically accessible framework for the development of drug candidates. mdpi.comnih.gov The piperidine moiety is present in over twenty classes of pharmaceuticals, including those with applications as anticancer agents, treatments for Alzheimer's disease, antibiotics, and analgesics. encyclopedia.pub The conformational flexibility of the piperidine ring allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with biological targets. encyclopedia.pub Furthermore, the nitrogen atom within the piperidine ring can be protonated at physiological pH, influencing the compound's solubility, membrane permeability, and ability to form ionic interactions.

The sulfonamide group (-SO₂NH-) is another cornerstone of medicinal chemistry, having been a key functional group in therapeutics for decades. ajchem-b.comresearchgate.net Sulfonamides are perhaps most famous for their role as the first widely used antimicrobial agents, but their applications have since expanded dramatically. researchgate.net They are integral to a wide range of drugs, including diuretics, antidiabetic agents, and enzyme inhibitors. ajchem-b.comresearchgate.net The sulfonamide moiety can act as a bioisosteric replacement for other functional groups, such as amides and ureas, and its ability to participate in hydrogen bonding makes it a valuable pharmacophore for interacting with protein active sites. nih.gov Research has demonstrated the broad biological activities of sulfonamide derivatives, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netscispace.comekb.eg

Current Research Landscape of Sulfonyl-Phenol and Piperidine Derivatives in Scientific Literature

The current research landscape for both sulfonyl-phenol and piperidine derivatives is active and diverse, with a strong focus on the development of new therapeutic agents.

Sulfonyl-phenol derivatives are being investigated for a variety of biological activities. For instance, some sulfonyl-phenol derivatives have been designed as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. nih.gov The phenol group in these compounds can be crucial for their antioxidant properties. jddtonline.info Researchers are also exploring the synthesis of novel sulfonyl-phenol derivatives with potential antibacterial and antifungal activities. nih.govnih.govjddtonline.info The synthetic versatility of these compounds allows for the creation of large libraries for screening against various biological targets. researchgate.net

Piperidine derivatives continue to be a major focus of drug discovery efforts. nih.govarizona.edu Recent research has highlighted their potential in treating a wide array of diseases. ijnrd.org For example, piperidine-containing compounds are being developed as anticancer agents, with some derivatives showing promising activity against various cancer cell lines. encyclopedia.pubresearchgate.net In the realm of neurodegenerative diseases, piperidine derivatives are being explored as inhibitors of enzymes such as monoamine oxidase and as modulators of central nervous system receptors. encyclopedia.pubacs.org The synthesis of novel piperidine derivatives with diverse substitution patterns remains a key area of research, aiming to expand the available chemical space for drug development. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-1-ylsulfonylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3S/c13-10-4-6-11(7-5-10)16(14,15)12-8-2-1-3-9-12/h4-7,13H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOFHGOPYNTGRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99986-71-7 | |

| Record name | 4-(piperidine-1-sulfonyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-(Piperidine-1-sulfonyl)phenol and Related Scaffolds

The traditional synthesis of this class of compounds generally follows a convergent approach, where the piperidine (B6355638) and the arylsulfonyl chloride components are prepared separately and then coupled.

The cornerstone of forming the 4-(piperidine-1-sulfonyl) arene linkage is the sulfonylation of piperidine with an appropriately substituted arylsulfonyl chloride. This reaction, a classic example of nucleophilic acyl substitution at a sulfonyl group, is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.

A common route involves the reaction of piperidine with 4-hydroxybenzenesulfonyl chloride under basic conditions. The choice of base and solvent is crucial for optimizing the yield and purity of the resulting sulfonamide. Triethylamine is a frequently used base for this transformation.

Table 1: Reaction Conditions for Sulfonylation of Piperidine

| Arylsulfonyl Chloride | Base | Solvent | Reference |

| 4-Hydroxybenzenesulfonyl Chloride | Basic Conditions | Not Specified | |

| Benzenesulfonyl Chloride | Triethylamine | Not Specified | |

| 3,5-Dichloro-2-hydroxy benzenesulfonyl chloride | Dynamic pH control | Aqueous media | researchgate.net |

This method is not limited to the parent piperidine; a wide array of substituted piperidines can be employed to generate diverse analogues. mdpi.com

The phenolic hydroxyl group is a key functional handle for further molecular modifications. Its introduction can be achieved either by starting with a pre-functionalized arylsulfonyl chloride, such as 4-hydroxybenzenesulfonyl chloride, or by a subsequent functional group interconversion. For instance, a methoxy-substituted analogue can be synthesized and later demethylated to reveal the phenol (B47542).

Once the phenolic scaffold is in place, it can be functionalized through various reactions. For example, O-alkylation or O-acylation can be performed by reacting the phenoxide, generated with a suitable base like sodium hydride, with various electrophiles. researchgate.net This allows for the introduction of a wide range of substituents at the phenolic oxygen, further diversifying the chemical space of these compounds.

The synthesis of more complex derivatives often necessitates multi-step sequences. These can involve the protection of reactive functional groups, followed by the core sulfonylation reaction, and subsequent deprotection and derivatization steps. For example, a piperidine ring might be protected with a tert-butoxycarbonyl (Boc) group to control its reactivity during other transformations.

Another strategy involves building the piperidine ring itself as part of the synthetic sequence. This can be achieved through methods like the hydrogenation of corresponding pyridine (B92270) precursors or the cyclization of acyclic amino-alcohols. mdpi.com For instance, a patent describes the preparation of spiro-piperidine derivatives which can be further functionalized. google.com

Advanced Synthetic Approaches and Methodological Innovations for Scaffold Construction

Recent advancements in synthetic methodology have provided more efficient and versatile routes to the sulfonyl-piperidine-phenol scaffold. rsc.orgku.dkmonash.edu These include the development of one-pot multicomponent reactions that allow for the rapid assembly of complex piperidine derivatives from simple starting materials. conicet.gov.arresearchgate.net While not directly reported for this compound itself, these methods offer potential for the synthesis of highly functionalized analogues.

Catalytic methods, including those employing transition metals like palladium and copper, have also been instrumental in the synthesis of related N-aryl piperidines and could be adapted for the construction of this scaffold. rsc.org Furthermore, innovative techniques like microwave-assisted synthesis can accelerate reaction times and improve yields in the preparation of related N-sulfonyl imines and imidates. researchgate.net

Derivatization Strategies for this compound and Analogues

The inherent reactivity of the phenolic ring and the piperidine nitrogen allows for a multitude of derivatization strategies, enabling the fine-tuning of the molecule's properties.

The phenol ring is activated towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the hydroxyl group. minia.edu.egmakingmolecules.com However, the sulfonyl group is deactivating, which can influence the regioselectivity of these reactions.

Common electrophilic aromatic substitution reactions that can be performed on the phenolic ring include:

Halogenation: Introduction of bromine or chlorine atoms can be achieved using the elemental halogen in the presence of a Lewis acid catalyst or in a suitable solvent. lumenlearning.com

Nitration: The introduction of a nitro group (–NO2) can be accomplished using nitric acid in the presence of a sulfuric acid catalyst. minia.edu.eg

Sulfonation: Reaction with sulfur trioxide (SO3) in sulfuric acid can introduce a sulfonic acid group (–SO3H). lumenlearning.com

The regiochemical outcome of these substitutions will be governed by the combined directing effects of the activating hydroxyl group and the deactivating piperidine-1-sulfonyl group. The hydroxyl group is a strong ortho, para-director, while the sulfonyl group is a meta-director. In this case, the powerful activating effect of the hydroxyl group would likely dominate, directing substitution primarily to the positions ortho to it.

Chemical Modifications of the Piperidine Ring System

The piperidine ring within the this compound scaffold is a key site for structural diversification. A range of synthetic strategies can be employed to modify this saturated heterocycle, altering its steric and electronic properties.

One of the fundamental transformations is the dehydrogenation of the piperidine ring to form the corresponding pyridine derivative. This aromatization can be achieved using catalysts such as palladium on carbon (Pd/C), which facilitates the removal of hydrogen atoms. asccollegekolhar.in

In cases where the piperidine ring itself contains functional groups, these can be manipulated to introduce further complexity. For instance, piperidin-4-one precursors can undergo reductive amination to introduce new substituents at the 4-position. kcl.ac.ukbeilstein-journals.org This reaction involves the initial formation of an iminium ion by condensation with a primary or secondary amine, followed by reduction to the corresponding amine.

Furthermore, the piperidine ring can be part of more complex ring systems through intramolecular cyclization reactions. The Dieckmann condensation, an intramolecular reaction of a diester to form a β-keto ester, can be utilized to construct bicyclic systems incorporating the piperidine ring. beilstein-journals.org Another approach involves the creation of spirocyclic structures, where a new ring system is fused at a single carbon atom of the piperidine moiety. beilstein-journals.org Such modifications can significantly alter the three-dimensional shape of the molecule. One-pot cyclization/reduction cascades have also been developed for the synthesis of complex piperidine structures. mdpi.com

The nitrogen atom of the piperidine ring, when present as a secondary amine, is a common site for modification through N-alkylation or N-acylation reactions. mdpi.com However, in this compound, the nitrogen is part of a sulfonamide, which makes it less nucleophilic and generally less reactive towards simple alkylation or acylation under standard conditions.

Table 1: Selected Chemical Modifications of the Piperidine Ring

| Reaction Type | Reagents/Conditions | Product Type |

| Dehydrogenation | Palladium on Carbon (Pd/C), Heat | Pyridine derivative |

| Reductive Amination | Amine (R-NH2), Reducing Agent (e.g., NaBH3CN) | N-substituted piperidine |

| Dieckmann Condensation | Base (e.g., NaOEt) | Bicyclic β-keto ester |

| Spirocyclization | Various (e.g., intramolecular cyclization) | Spirocyclic piperidine |

Oxidation and Reduction Reactions of Core Moieties

The core moieties of this compound, specifically the phenol group and the sulfonamide, can undergo oxidation and reduction reactions, leading to functionally distinct compounds.

The phenol group is particularly susceptible to oxidation. Treatment with various oxidizing agents can convert the phenol into a p-benzoquinone derivative. openstax.org Common reagents for this transformation include sodium dichromate (Na2Cr2O7) and Fremy's salt (potassium nitrosodisulfonate, [(KSO3)2NO]). openstax.org This oxidation transforms the hydroxylated aromatic ring into a conjugated cyclic dione. openstax.org

This oxidation process is often reversible. The resulting quinone can be reduced back to the hydroquinone (B1673460) (the original phenol) using mild reducing agents. openstax.org Reagents such as sodium borohydride (B1222165) (NaBH4) and tin(II) chloride (SnCl2) are effective for this reduction. openstax.org This redox capability is a key chemical feature of the phenolic core. openstax.org

The sulfonamide group is generally stable to oxidation and reduction. However, under specific and potentially harsh conditions, oxidation at the sulfur atom or the piperidine ring could occur. evitachem.com Potential oxidizing agents for such transformations might include potassium permanganate (B83412) or hydrogen peroxide. evitachem.com Conversely, reduction of the sulfonamide group is a challenging transformation that typically requires strong reducing agents like lithium aluminum hydride (LiAlH4). evitachem.com

Table 2: Oxidation and Reduction Reactions of this compound Core Moieties

| Reaction Type | Moiety | Reagents/Conditions | Product Type |

| Oxidation | Phenol | Sodium dichromate (Na2Cr2O7) or Fremy's salt | p-Benzoquinone |

| Reduction | p-Benzoquinone | Sodium borohydride (NaBH4) or Tin(II) chloride (SnCl2) | Phenol (hydroquinone) |

| Potential Oxidation | Sulfonamide/Piperidine | Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2) | Oxidized derivatives |

| Potential Reduction | Sulfonamide | Lithium aluminum hydride (LiAlH4) | Amine and sulfinic acid derivatives |

Molecular Structure Elucidation and Spectroscopic Characterization

Advanced Structural Characterization Techniques

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

The piperidine (B6355638) ring is anticipated to adopt a stable chair conformation, which minimizes steric strain. This is a common feature for saturated six-membered rings. The sulfonyl group, with its tetrahedral geometry around the sulfur atom, links the nitrogen of the piperidine ring to the phenyl ring at the para position relative to the hydroxyl group.

Table 1: Expected Crystallographic Parameters for 4-(Piperidine-1-sulfonyl)phenol

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) |

| Conformation of Piperidine Ring | Chair |

| Key Intermolecular Interactions | O-H···O=S hydrogen bonds |

Advanced Vibrational Spectroscopy Applications in Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a powerful tool for investigating the conformational properties of molecules. Although specific, detailed vibrational analyses for this compound are not extensively documented, the expected spectral features can be predicted based on the functional groups present in the molecule.

The vibrational spectrum will be dominated by modes associated with the phenol (B47542), piperidine, and sulfonyl moieties.

Phenolic Group: A characteristic broad absorption band corresponding to the O-H stretching vibration is expected in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹. The exact position and shape of this band would be sensitive to the extent of hydrogen bonding in the solid state. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C stretching vibrations of the phenyl ring would appear in the 1450-1600 cm⁻¹ region.

Sulfonyl Group: The sulfonyl group (-SO₂-) will exhibit strong and characteristic asymmetric and symmetric stretching vibrations. The asymmetric stretch typically appears in the 1300-1350 cm⁻¹ range, and the symmetric stretch is found in the 1140-1180 cm⁻¹ region in the FT-IR spectrum. These bands are often intense and can serve as clear markers for the presence of the sulfonyl group.

Piperidine Ring: The C-H stretching vibrations of the methylene (B1212753) groups in the piperidine ring are expected in the 2800-3000 cm⁻¹ region. The C-N stretching vibration would also be present, though it may be coupled with other vibrations. The "breathing" modes of the piperidine ring can provide information about its conformation.

Conformational analysis using vibrational spectroscopy would focus on subtle shifts in peak positions and changes in peak intensities that are dependent on the molecular geometry. For instance, the orientation of the piperidine ring with respect to the phenylsulfonyl group could influence the vibrational modes of the entire molecule. Computational modeling, such as Density Functional Theory (DFT) calculations, would be invaluable in assigning the observed vibrational bands to specific normal modes and in correlating the spectral features with different possible conformers of the molecule.

Table 2: Predicted Prominent Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Technique |

| Phenol | O-H Stretch | 3200-3600 | FT-IR |

| Phenol | Aromatic C=C Stretch | 1450-1600 | FT-IR, Raman |

| Sulfonyl | Asymmetric SO₂ Stretch | 1300-1350 | FT-IR |

| Sulfonyl | Symmetric SO₂ Stretch | 1140-1180 | FT-IR |

| Piperidine | C-H Stretch | 2800-3000 | FT-IR, Raman |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular structures and electronic properties. Among the various methods, Density Functional Theory (DFT) has emerged as a particularly effective tool for studying a wide range of organic molecules, including those with sulfonamide and piperidine (B6355638) moieties. researchgate.netnih.gov

DFT is a computational method that determines the electronic structure of a molecule by modeling its electron density. nih.gov This approach is widely used for the optimization of molecular geometries and the calculation of electronic properties for organic compounds. researchgate.net

Illustrative Data Table for Optimized Geometry Parameters (Note: This data is representative of similar sulfonamide structures and not specific to 4-(Piperidine-1-sulfonyl)phenol due to a lack of published data.)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length | S=O | ~1.43 Å |

| S-N | ~1.65 Å | |

| S-C (aryl) | ~1.77 Å | |

| Bond Angle | O-S-O | ~120° |

| O-S-N | ~106° | |

| N-S-C (aryl) | ~107° |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, with a larger gap suggesting higher stability and lower chemical reactivity. iucr.org For this compound, the HOMO is likely to be located on the electron-rich phenol (B47542) ring, while the LUMO may be distributed over the sulfonyl group and the aromatic ring.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the reactivity of a molecule. researchgate.net

Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as half the energy difference between the HOMO and LUMO.

Chemical Softness (S) is the reciprocal of hardness and indicates how easily the electron cloud can be polarized.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These descriptors provide a quantitative basis for comparing the reactivity of different molecules.

Illustrative Data Table for Global Reactivity Descriptors (Note: This data is representative and not specific to this compound.)

| Parameter | Symbol | Typical Calculated Value (eV) |

|---|---|---|

| HOMO Energy | E_HOMO | -5.0 to -7.0 |

| LUMO Energy | E_LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | ΔE | ~4.0 to 5.0 |

| Chemical Hardness | η | ~2.0 to 2.5 |

| Chemical Softness | S | ~0.4 to 0.5 |

| Electrophilicity Index | ω | ~1.5 to 2.5 |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. For this compound, the oxygen atoms of the sulfonyl group and the phenolic hydroxyl group would be expected to be regions of high negative potential, while the hydrogen atom of the hydroxyl group would be a site of positive potential.

Density Functional Theory (DFT) Studies on Electronic Structure

Analysis of Intermolecular Interactions

The way molecules interact with each other is fundamental to their physical and biological properties. For this compound, the key intermolecular interactions would be hydrogen bonding, arising from the phenolic hydroxyl group, and dipole-dipole interactions due to the polar sulfonyl group. Computational methods can be used to model these interactions and determine their strength and geometry. Understanding these interactions is crucial for predicting the crystal packing of the solid-state material and its solubility in various solvents. Studies on related piperidine derivatives often employ Hirshfeld surface analysis to investigate intermolecular interactions in a crystalline environment. iucr.org

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the molecular surface, researchers can identify and characterize various non-covalent interactions. The corresponding two-dimensional fingerprint plots provide a quantitative summary of these interactions, showing the percentage contribution of different contact types. scirp.orgnih.govresearchgate.net

For related sulfonamide and piperidine compounds, Hirshfeld analysis has been instrumental in understanding their crystal packing. For instance, studies on other sulfonamide derivatives have highlighted the prevalence of hydrogen bonds and other close contacts that dictate the supramolecular architecture. researchgate.netacs.org Two-dimensional fingerprint plots of similar molecules typically reveal significant contributions from H···H, O···H/H···O, and C···H/H···C contacts, indicating the importance of van der Waals forces and hydrogen bonding in stabilizing the crystal structure. nih.govmdpi.com

A hypothetical Hirshfeld surface analysis of this compound would likely reveal key interactions involving the phenolic hydroxyl group and the sulfonyl group's oxygen atoms, which are strong hydrogen bond donors and acceptors, respectively. The piperidine ring and the phenyl ring would also contribute to various van der Waals and potentially C-H···π interactions.

Table 1: Hypothetical Intermolecular Contact Contributions for this compound from Hirshfeld Surface Analysis

| Interaction Type | Hypothetical Percentage Contribution |

| H···H | 40-50% |

| O···H/H···O | 25-35% |

| C···H/H···C | 10-15% |

| S···O/O···S | 1-5% |

| N···H/H···N | 1-5% |

| Other | <1% |

Note: This table is hypothetical and for illustrative purposes only, as no specific data for this compound is available.

Non-Covalent Interaction (NCI) Analysis and Hydrogen Bonding Networks

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in real space. chemtools.orgjussieu.fr Based on the electron density and its derivatives, NCI plots can identify and differentiate between hydrogen bonds, van der Waals interactions, and steric clashes. chemtools.orggithub.com These interactions are crucial in determining the three-dimensional structure and stability of molecules. nih.gov

The hydrogen bonding network in crystalline solids is of particular interest. In analogous piperidine-phenol compounds, extensive hydrogen bonding networks involving the phenolic hydroxyl group and other acceptor atoms have been observed, often leading to the formation of chains or more complex two-dimensional and three-dimensional structures. nih.gov For this compound, it is expected that the primary hydrogen bond would be an O-H···O interaction between the phenolic hydroxyl group of one molecule and a sulfonyl oxygen atom of a neighboring molecule. The piperidine nitrogen could also participate in weaker hydrogen bonding. researchgate.net

An NCI plot for this compound would be expected to show distinct regions corresponding to these interactions, with strong, attractive hydrogen bonds appearing as prominent, low-density, low-gradient spikes in the plot.

Advanced Theoretical Approaches

Beyond structural analysis, computational methods can predict the chemical behavior and potential applications of a molecule.

Computational Prediction of Chemical Activity and Reactivity Profiles

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. acs.org By calculating global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), such as the energy gap (ΔE), electronegativity (χ), chemical hardness (η), and global softness (S), one can predict a molecule's chemical reactivity and stability. acs.orgacs.org

For a related compound, 4-bromo-2-{N-[2-(piperidine-1-sulfonyl)phenyl]carboximidoyl}phenol, a large HOMO-LUMO energy gap was calculated, suggesting a relatively lower propensity for biological activity. researchgate.net A similar analysis for this compound would provide valuable insights into its potential reactivity and kinetic stability. The molecular electrostatic potential (MEP) surface would further identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. acs.org

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Hypothetical Value |

| HOMO Energy | EHOMO | -6.5 eV |

| LUMO Energy | ELUMO | -1.0 eV |

| Energy Gap | ΔE | 5.5 eV |

| Electronegativity | χ | 3.75 |

| Chemical Hardness | η | 2.75 |

| Global Softness | S | 0.36 |

Note: This table is hypothetical and based on general trends for similar molecules, as no specific data for this compound is available.

Investigation of Non-Linear Optical (NLO) Properties

Molecules with large π-conjugated systems and significant charge separation can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. researchgate.netrsc.org Computational methods, such as DFT, can be used to calculate NLO properties like the first hyperpolarizability (β). acs.orgresearchgate.net

While no specific NLO studies on this compound have been found, research on other organic molecules with donor-π-acceptor frameworks suggests that the presence of the electron-donating phenol group and the electron-withdrawing sulfonyl group could potentially lead to NLO activity. acs.orgresearchgate.net A computational investigation would be necessary to quantify the hyperpolarizability and assess its potential as an NLO material.

In Vitro Biological Activity and Mechanism of Action

Enzyme Inhibition Studies of 4-(Piperidine-1-sulfonyl)phenol and Derivatives

The unique structural features of this compound, combining a piperidine (B6355638) ring, a sulfonamide linker, and a phenol (B47542) group, provide a versatile platform for chemical modification. Researchers have synthesized numerous analogs by introducing different substituents on these core moieties to enhance potency and selectivity for specific enzymes. The following sections detail the inhibitory activities of these derivatives against tyrosinase, tankyrase, sirtuin 2, cholinesterases, urease, and DprE1.

Tyrosinase Enzyme Inhibition Mechanisms

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Derivatives of this compound have been investigated as tyrosinase inhibitors.

Research has shown that certain compounds featuring a piperidine moiety can act as competitive inhibitors of tyrosinase. For instance, studies on similar structures have reported potent inhibitory activity against Agaricus bisporus tyrosinase, with some analogs exhibiting IC50 values as low as 0.18 µM. The inhibitory mechanism often involves the phenolic hydroxyl group mimicking the natural substrate of the enzyme, L-DOPA, and binding to the active site. researchgate.net

Derivatives incorporating a 4-hydroxyphenyl group have demonstrated significant tyrosinase inhibitory potential. researchgate.net The presence of hydrophobic substituents on the aroyl moiety of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives led to IC50 values in the range of 1.5–4.6 μM, which is more potent than the reference compound kojic acid (IC50=17.8 μM). researchgate.net These compounds were found to be competitive inhibitors of the diphenolase activity of tyrosinase. researchgate.net

Furthermore, piperazine-dithiocarbamate acetamide (B32628) derivatives have been synthesized and evaluated for their tyrosinase inhibitory activity. One such derivative, with a 4-methoxy-containing piperazine-dithiocarbamate acetamide structure, showed excellent tyrosinase inhibition with an IC50 value of 6.88 ± 0.11 µM, outperforming both kojic acid (30.34 ± 0.75 µM) and ascorbic acid (11.5 ± 1.00 µM). mdpi.com Structure-activity relationship (SAR) studies suggest that electron-donating groups on the aryl ring generally enhance the inhibitory effect. mdpi.com

Table 1: Tyrosinase Inhibition by Piperidine Derivatives

| Compound Type | IC50 Value (µM) | Mechanism of Inhibition | Reference |

| Piperidine derivative | 0.18 | Competitive | |

| (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivative | 1.5 - 4.6 | Competitive (diphenolase) | researchgate.net |

| 4-methoxy-containing piperazine-dithiocarbamate acetamide derivative | 6.88 ± 0.11 | - | mdpi.com |

| Kojic Acid (Reference) | 17.8, 30.34 ± 0.75 | - | researchgate.netmdpi.com |

| Ascorbic Acid (Reference) | 11.5 ± 1.00 | - | mdpi.com |

Tankyrase Poly(ADP-ribose) Polymerase Enzyme Inhibition

Tankyrase (TNKS) enzymes, members of the poly(ADP-ribose) polymerase (PARP) family, are involved in various cellular processes, and their inhibition is a promising strategy in cancer therapy, particularly for colon cancer. iucr.orgmdpi.com

Schiff base derivatives incorporating a piperidine-1-sulfonylphenyl moiety have been synthesized and evaluated for their inhibitory activity against tankyrase. iucr.orgiucr.orgnih.gov Computational docking studies have shown that these compounds can effectively bind to the active site of tankyrase. iucr.orgiucr.orgnih.gov One such derivative, 4-bromo-2-{N-[2-(piperidine-1-sulfonyl)phenyl]carboximidoyl}phenol, was predicted to have a lower propensity for biological activity based on its large charge separation. iucr.orgiucr.orgnih.gov However, the synthesized Schiff bases, in general, displayed remarkable inhibition of tankyrase enzymes, even surpassing the efficacy of some standard drugs. iucr.orgiucr.orgnih.gov

The mechanism of tankyrase inhibition by these compounds is linked to the Wnt/β-catenin signaling pathway. mdpi.comresearchgate.net By inhibiting tankyrase, these molecules prevent the degradation of Axin, a key component of the β-catenin destruction complex. This leads to the downregulation of β-catenin and its target genes, which are often aberrantly activated in cancers like colorectal cancer. mdpi.comresearchgate.net

Sirtuin 2 (SIRT2) Enzyme Inhibition

Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that has emerged as a therapeutic target for neurodegenerative diseases and cancer. nih.govnih.govsemanticscholar.org Derivatives of this compound have been explored for their potential to selectively inhibit SIRT2.

Studies on sulfobenzoic acid derivatives have led to the identification of potent and selective SIRT2 inhibitors. nih.gov These efforts have yielded compounds with improved potency and pharmacological properties compared to initial lead compounds. nih.gov Chroman-4-one and chromone-based derivatives have also been developed as selective SIRT2 inhibitors, with some compounds retaining high selectivity and potent inhibitory activity. acs.org The development of mechanism-based inhibitors has also been a focus, leading to small peptide-based inhibitors that are active in living cells. nih.gov

The inhibition of SIRT2 by these compounds can have various downstream effects. For example, in the context of Huntington's disease, SIRT2 inhibition has been shown to reduce the aggregation of polyglutamine, a hallmark of the disease. nih.gov In cancer cells, SIRT2 inhibition can promote the degradation of oncogenes like c-Myc and inhibit cell migration. nih.gov

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, and their inhibition is a primary therapeutic strategy for Alzheimer's disease. heraldopenaccess.usnih.gov Several derivatives containing the piperidine scaffold have been investigated as inhibitors of these enzymes. acs.org

A series of 1,2,4-triazole (B32235) bearing azinane (piperidine) analogues were synthesized and evaluated for their inhibitory potential against AChE and BChE. acs.org Among these, methyl phenyl and dimethyl phenyl-substituted derivatives were found to be the most potent inhibitors of both AChE and BChE, with IC50 values in the low micromolar and even nanomolar range for BChE. acs.org For instance, one derivative exhibited an IC50 of 0.73 ± 0.54 µM against AChE and 0.038 ± 0.50 µM against BChE. acs.org The presence of these substituted phenyl groups was thought to provide a suitable spatial arrangement to fit into the active site of the enzymes. acs.org

In another study, 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives were synthesized and showed promising AChE inhibitory activity. scielo.br Furthermore, piperidine-hydrazone derivatives have also been explored, with some compounds showing better BChE inhibition than the standard drug galantamine. researchgate.net

Table 2: AChE and BChE Inhibition by Piperidine Derivatives

| Compound Class | Enzyme | IC50 Value (µM) | Reference |

| 1,2,4-Triazole bearing azinane analogue | AChE | 0.73 ± 0.54 | acs.org |

| 1,2,4-Triazole bearing azinane analogue | BChE | 0.038 ± 0.50 | acs.org |

| Piperidine-hydrazone derivative | BChE | 35.30 ± 1.11 | researchgate.net |

| Galantamine (Reference) | BChE | 46.03 ± 0.14 | researchgate.net |

Urease Enzyme Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in infections caused by Helicobacter pylori and the formation of kidney stones. scielo.brscielo.br Sulfonamide-containing compounds, including derivatives of this compound, have shown significant urease inhibitory activity.

A series of 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives were synthesized and found to be potent urease inhibitors. scielo.brscielo.br Several of these compounds displayed IC50 values in the low micromolar range, significantly more potent than the reference standard thiourea (B124793) (IC50 = 21.25 ± 0.15 µM). scielo.brscielo.br For example, compounds with 4-fluorobenzyl and 2-chlorobenzyl substitutions exhibited IC50 values of 0.63 ± 0.001 µM and 2.17 ± 0.006 µM, respectively. scielo.br

Imidazothiazole derivatives incorporating a piperidine-1-sulfonyl chloride moiety have also been designed as anti-urease agents. nih.govresearchgate.net One such sulfamate (B1201201) derivative was a competitive inhibitor of urease with an IC50 value of 2.94 ± 0.05 μM, which was about 8-fold more potent than thiourea. nih.gov Additionally, naproxen-sulfonamide conjugates have been investigated as dual inhibitors of urease and cyclooxygenase-2, with some showing a competitive mode of urease inhibition. frontiersin.org

Table 3: Urease Inhibition by Piperidine and Sulfonamide Derivatives

| Compound Class | IC50 Value (µM) | Mode of Inhibition | Reference |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(4-fluorobenzyl)thio]-1,3,4-oxadiazole | 0.63 ± 0.001 | - | scielo.br |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(2-chlorobenzyl)thio]-1,3,4-oxadiazole | 2.17 ± 0.006 | - | scielo.br |

| Imidazothiazole sulfamate derivative | 2.94 ± 0.05 | Competitive | nih.gov |

| Naproxen-sulfaguanidine conjugate | 5.06 ± 0.29 | Competitive | frontiersin.org |

| Thiourea (Reference) | 21.25 ± 0.15, 22.3 ± 0.031 | - | scielo.brscielo.brnih.gov |

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) Inhibition

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall, making it a critical target for the development of new anti-tuberculosis drugs. researchgate.netnih.govplos.orgmdpi.com

While direct inhibition studies on this compound itself are not extensively reported, the broader class of compounds containing piperidine amides has been identified as potent noncovalent inhibitors of DprE1. acs.org A whole-cell screen identified 4-aminoquinolone piperidine amides as a novel scaffold with potent cidality against Mycobacterium tuberculosis. acs.org Whole-genome sequencing of mutants resistant to these compounds confirmed that DprE1 is the primary target. acs.org These inhibitors were found to have a long residence time on the enzyme, contributing to their potent antimycobacterial activity. acs.org The discovery of DprE1 as a target has spurred the development of various inhibitor scaffolds, highlighting its importance in combating tuberculosis. researchgate.netmdpi.com

Receptor Binding and Modulation in In Vitro Systems

Derivatives containing the piperidine-1-sulfonyl moiety have been synthesized and evaluated for their binding affinity to dopamine (B1211576) receptors (D2, D3, and D4), which are targets for antipsychotic drugs. rug.nlnih.gov The affinity of these compounds for dopamine receptors can be influenced by the nature of the substituents on the piperidine ring and the aromatic portion of the molecule.

For instance, pridopidine, a compound with a piperidine core, binds with low affinity to D2 receptors in vitro. researchgate.net It exhibits a preference for the activated state of the D2 receptor. researchgate.net Novel piperidine-based ligands have been studied as potent and selective D4 receptor antagonists, with some showing potential for the treatment of glioblastoma. mdpi.comacs.org The distance between pharmacophoric features in these molecules influences their D4 receptor affinity and selectivity. mdpi.com

Research has also focused on developing selective D2/D3 receptor ligands, with some candidates currently in clinical trials for schizophrenia and addictive behaviors. uni-duesseldorf.de The design of these ligands often involves balancing properties like lipophilicity for blood-brain barrier penetration and solubility. uni-duesseldorf.de

Table 1: Dopamine Receptor Binding Affinities of Selected Piperidine Derivatives

| Compound | D2R (pKi) | D3R (pKi) | D4R (pKi) | Reference |

| Compound 7 | 7.2 | 7.5 | 8.9 | mdpi.com |

| Compound 8 | 7.1 | 7.6 | 8.8 | mdpi.com |

| Compound 12 | 6.8 | 7.1 | 8.5 | mdpi.com |

| Compound 16 | 6.9 | 7.2 | 8.7 | mdpi.com |

| Compound 24 | <5.0 | 5.3 | 8.9 | acs.org |

| Compound 29 | 6.6 | 6.7 | 8.8 | acs.org |

Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating binding affinity. Higher pKi values denote stronger binding.

The this compound framework is present in compounds designed to interact with various serotonin (B10506) (5-HT) receptors, which are implicated in conditions like depression and schizophrenia. nih.gov

Specifically, derivatives have been developed as potent and selective antagonists for the 5-HT7 receptor. sci-hub.seresearchgate.netscispace.com For example, (R)-3-(2-(2-(4-methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol (SB-269970) is a well-known selective 5-HT7 antagonist. sci-hub.seresearchgate.net Functional assays have confirmed the antagonist activity of such compounds by measuring their ability to block 5-CT-induced cAMP accumulation in cells expressing the 5-HT7 receptor. mdpi.com

In addition to the 5-HT7 receptor, these derivatives have been screened for their affinity at other serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT6, as well as dopamine D2 receptors, to assess their selectivity. nih.govuj.edu.placs.org Some piperazin-1-yl substituted unfused heterobiaryls have shown high affinity for the 5-HT7 receptor and have been evaluated for their functional activity and selectivity. nih.govmdpi.com

Table 2: Serotonin and Dopamine Receptor Binding Affinities of Selected Compounds

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT6 (Ki, nM) | 5-HT7 (Ki, nM) | D2 (Ki, nM) | Reference |

| Compound 12 | 250 | 150 | 80 | 5 | 500 | nih.gov |

| Compound 13 | 300 | 200 | 100 | 8 | 600 | nih.gov |

Note: Ki is the inhibition constant, representing the concentration of a ligand that will bind to half the receptor sites at equilibrium. Lower Ki values indicate stronger binding affinity.

Chemerin receptors, including CMKLR1 (ChemR23) and GPR1, are involved in inflammation, immune responses, and metabolic processes. mdpi.comnih.gov These receptors are activated by the protein chemerin. plos.org The this compound structure has been incorporated into small molecules designed to act as antagonists at these receptors.

A high-throughput screening identified a 5-sulfonylthiouracil derivative as a novel antagonist of CMKLR1. nih.govacs.org Optimization of this lead compound resulted in a full and competitive antagonist with an IC50 of 37 μM. nih.gov This compound was also found to have a similar binding mode and a slightly lower effect at the GPR1 receptor. nih.govacs.org The interaction of these antagonists with the receptors has been studied through mutagenesis and in silico docking, revealing key residues in the binding pocket. nih.gov

In Vitro Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines

The this compound moiety is found in various compounds that have been evaluated for their anti-proliferative and cytotoxic effects against a range of cancer cell lines. mdpi.commdpi.comresearchgate.netnih.govjst.go.jpnih.govresearchgate.netrsc.orgmdpi.comfrontiersin.orgresearchgate.net

Diphenyl(sulfonylpiperidin-4-yl)methanol derivatives have been synthesized and screened for their antiproliferative action against HT-29, HeLa, MCF-7, and HepG2 cell lines using the MTT assay. researchgate.net Phenylsulfonylpiperazine derivatives have also shown promising cytotoxic activity, particularly against the luminal breast cancer cell line MCF7. mdpi.com For example, one such derivative, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, exhibited a potent IC50 value of 4.48 μM in MCF7 cells. mdpi.com

A novel phenyl sulfonyl piperidine, PSP205, was found to induce apoptosis in colon cancer cells by modulating vesicle trafficking and inducing ER stress. nih.gov Furthermore, quinazoline-based compounds incorporating a piperazine-1-ylsulfonyl group have demonstrated inhibitory activity against cancer cell lines, with one derivative showing an IC50 of 5.52 µM. jst.go.jp Other studies have investigated the cytotoxic effects of piperidine derivatives on lung cancer cells (A549), where one compound showed an IC50 of 32.43 µM. researchgate.net

Table 3: In Vitro Anti-proliferative Activity of Selected Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone | MCF7 | 4.48 | mdpi.com |

| 6-(4-Benzylpiperazin-1-ylsulfonyl)-4-(4-bromoanilino)quinazoline | N/A | 5.52 | jst.go.jp |

| Diphenyl(sulfonylpiperidin-4-yl)methanol derivative | A549 | 32.43 | researchgate.net |

| Spirochromane derivative 4a | MCF-7 | 1.673 | nih.gov |

| Spirochromane derivative 5a | HCT-116 | 1.982 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative 5 | MCF-7 | 45 nM | rsc.org |

| Pyrazolo[3,4-d]pyrimidine derivative 8 | HCT-116 | 7 nM | rsc.org |

Note: IC50 is the half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

In Vitro Antimicrobial and Antifungal Efficacy

The piperidine nucleus is a fundamental structure in many compounds exhibiting a wide range of pharmacological activities, including antimicrobial and antifungal properties. researchgate.net While direct studies on the antimicrobial efficacy of this compound are not extensively detailed, research on structurally related piperidine derivatives provides significant insights into its potential activity. Piperidine derivatives have been recognized for their broad-spectrum biological activities. mdpi.com

Various synthesized piperidin-4-one derivatives have demonstrated notable antibacterial and antifungal effects. biomedpharmajournal.org For instance, certain piperidine analogues have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. biomedpharmajournal.orgresearchgate.net Studies on N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamide analogues, which share a phenolic core, revealed considerable antibacterial activity against strains like E. coli and R. solanacearum, and antifungal activity against F. oxysporum and C. krusei. japsonline.com Similarly, other complex sulfonamide derivatives containing a piperidine moiety have shown moderate to strong antibacterial action against Salmonella typhi and Bacillus subtilis. scielo.br

The general findings suggest that the piperidine ring is a key pharmacophore and its incorporation into various molecular scaffolds can lead to potent antimicrobial agents. researchgate.netjapsonline.com The activity is often enhanced by the presence of other functional groups. biomedpharmajournal.org

Table 1: In Vitro Antimicrobial Activity of Various Piperidine Derivatives This table presents findings for structurally related piperidine compounds, as specific data for this compound is not available.

| Compound Type | Test Organism | Activity Level | Reference |

| 2,6-disubstituted piperidine-4-one derivatives | Bacillus subtilis (Gram-positive) | Highly Potent | researchgate.net |

| 2,6-disubstituted piperidine-4-one derivatives | Candida albicans (Fungus) | Promising Activity | researchgate.net |

| N-[4-(2-piperidine-1-yl-ethoxy)phenyl]-acetamides | E. coli (Gram-negative) | Potent | japsonline.com |

| N-[4-(2-piperidine-1-yl-ethoxy)phenyl]-acetamides | R. solanacearum (Gram-negative) | Potent | japsonline.com |

| N-[4-(2-piperidine-1-yl-ethoxy)phenyl]-acetamides | F. oxysporum (Fungus) | Enhanced Activity | japsonline.com |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole derivatives | Salmonella typhi | Moderate to Strong | scielo.br |

| 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-1,3,4-oxadiazole derivatives | Bacillus subtilis | Moderate to Strong | scielo.br |

General Mechanism of Action Studies in In Vitro Biochemical Pathways

The mechanism of action for piperidine-containing compounds involves interaction with specific molecular targets, primarily enzymes and cellular receptors. mdpi.com For derivatives containing the 4-(piperidine-1-sulfonyl)phenyl moiety, research points towards the inhibition of key enzymes as a primary mode of action. smolecule.com

Studies on complex molecules incorporating this sulfonylphenyl piperidine structure indicate an ability to bind to and inhibit the active sites of specific enzymes. smolecule.com For example, various piperidine derivatives have been identified as inhibitors of several critical enzymes:

Anaplastic Lymphoma Kinase (ALK): Certain 2-amino-4-(1-piperidine) pyridine (B92270) derivatives have been designed as dual inhibitors of ALK and c-ros oncogene 1 kinase (ROS1). mdpi.com

IκB kinase (IKKb): Piperidinone derivatives have been developed as inhibitors of IKKb, a key enzyme in the NF-κB signaling pathway which is involved in inflammatory responses. mdpi.com

Urease and Acetylcholinesterase: Complex piperidine sulfonamides have demonstrated strong inhibitory activity against urease and acetylcholinesterase, suggesting these enzymes as potential targets. scielo.br

MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase): In the context of mycobacteria, piperidine derivatives have been investigated as inhibitors of MenA, an essential enzyme in the menaquinone biosynthetic pathway, which is crucial for the survival of Mycobacterium tuberculosis. nih.gov

While the exact molecular target for this compound has not been definitively validated, the evidence from its derivatives strongly suggests that its biological activity likely stems from the inhibition of crucial cellular enzymes.

Research into structurally related compounds indicates that molecules containing the piperidine sulfonyl phenol structure can modulate critical intracellular signaling pathways. smolecule.com A significant pathway implicated is the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, which is fundamental in regulating cell survival, proliferation, and growth. nih.gov

Derivatives of this compound are structurally similar to compounds known to influence the PI3K/Akt pathway. tu-darmstadt.de For instance, a related compound, 4-(Piperidin-4-ylmethyl)phenol, has been noted for its potential to influence PI3K/Akt signaling. The development of various heterocyclic compounds as inhibitors of the PI3K/Akt/mTOR pathway often involves piperidine moieties, highlighting the suitability of this scaffold for targeting components of this cascade. nih.govresearchgate.net Inhibition of this pathway can lead to significant cellular responses, including the induction of apoptosis in cancer cells. smolecule.com

Furthermore, as mentioned previously, the inhibition of IKKb by piperidine derivatives directly impacts the NF-κB signaling pathway, which plays a crucial role in inflammation and immunity. mdpi.com This suggests that compounds like this compound could potentially exert their effects through the modulation of multiple interconnected signaling pathways.

Structure Activity Relationship Sar Studies

Impact of Phenol (B47542) Moiety Modifications on Biological Potency and Selectivity

The phenolic hydroxyl group is a critical feature in many derivatives of 4-(piperidine-1-sulfonyl)phenol, often acting as a key hydrogen bond donor or acceptor (as a phenoxide anion) in interactions with protein residues. researchgate.net Modifications to this group or the phenyl ring itself can have profound effects on biological activity.

Detailed research findings indicate that the position and nature of substituents on the phenolic ring are crucial. For instance, in the development of monoamine oxidase (MAO) inhibitors, the position of substitution on a piperidine (B6355638) ring connected to a phenolic moiety significantly influences activity. A para-hydroxy substitution on a piperidine ring was found to be preferable to a meta-substitution, with the addition of the hydroxyl group markedly increasing the inhibitory effect against both MAO-A and MAO-B. researchgate.net

Furthermore, the acidity of the phenol, which can be modulated by introducing electron-withdrawing or electron-donating groups to the ring, plays a significant role. Electron-withdrawing groups can increase the acidity, potentially strengthening hydrogen bonds with receptor sites. Conversely, converting the phenol to a methyl ether (methoxylation) typically reduces or abolishes activity in cases where the hydroxyl group is essential for binding, but can be a useful strategy to probe the necessity of this interaction and improve pharmacokinetic properties like oral bioavailability. nih.gov Chemical transformations of natural phenols have been shown to enhance, suppress, or modify their biological activities by altering their chemical-physical properties and receptor recognition. mdpi.com

Table 1: Impact of Phenol and Phenyl Ring Modifications on Biological Activity

| Base Scaffold | Modification | Observed Effect on Activity | Inferred Role of Phenol |

| Phenylpiperidine | Introduction of para-OH group | Increased MAO inhibitory activity | Key hydrogen bond donor/acceptor for target interaction |

| Phenolic Compound | Conversion to Methoxy Ether | Generally reduces or abolishes activity | Essential H-bond donor for binding; probes metabolic stability |

| Phenolic Compound | Addition of Electron-Withdrawing Groups | Modulates pKa, can enhance binding affinity | Fine-tunes electronic properties for optimal interaction |

| Resveratrol (Polyphenol) | Conversion to Benzofuran/Benzoselenophene | Enhanced antioxidant and protective effects | Core scaffold for electronic and steric modulation |

This table synthesizes general principles from studies on phenolic compounds, including those with piperidine moieties.

Role of the Sulfonyl Group in Ligand-Target Interactions and Functional Outcomes

The sulfonamide group (-SO2-) is a versatile and important functional group in medicinal chemistry. nih.gov It is more than a simple linker; it is a metabolically stable, tetrahedral moiety with two hydrogen bond-accepting oxygen atoms. nih.gov This group is often used as a bioisostere for less stable groups like amides or esters, improving the metabolic robustness of a drug candidate. nih.gov

In the context of the this compound scaffold, the sulfonyl group serves several key functions:

Structural Rigidity: It provides a defined, rigid connection between the phenyl and piperidine rings, restricting conformational flexibility and presenting the other moieties in an optimal orientation for receptor binding.

Hydrogen Bonding: The two oxygen atoms are potent hydrogen bond acceptors, capable of forming strong interactions with hydrogen bond donors (e.g., NH or OH groups) in a protein's active site.

Biological Activity: In some contexts, the sulfonamide itself is a key pharmacophoric element. For example, sulfonamides are a well-known class of antibacterial agents. nih.gov The introduction of an arylsulfonamide moiety into other structures, like Schiff bases, has been shown to enhance biological activity, such as anticancer potential. researchgate.net

Studies on sulfonyl-containing compounds have shown that this group contributes significantly to binding affinity. For example, in a series of inhibitors for the enzyme Akt1, a sulfonyl group was part of the optimal pharmacophore model, connecting two aromatic regions. researchgate.net

Influence of Piperidine Ring Substitutions and Conformational Dynamics on Activity

The piperidine ring is another cornerstone of this scaffold's activity, serving as a versatile anchor for various substituents that can modulate potency, selectivity, and physical properties. chemrxiv.org Its conformation (chair, boat, or twist-boat) and the orientation of its substituents (axial vs. equatorial) are critical for proper alignment within a binding pocket.

SAR studies on numerous piperidine-containing series have demonstrated that:

N-Substitution: The nitrogen atom of the piperidine is often a key point for modification. In a series of N-benzyl piperidines designed as dopamine (B1211576) transporter (DAT) inhibitors, substituents on the benzyl (B1604629) group dramatically affected affinity and selectivity for DAT, SERT (serotonin transporter), and NET (norepinephrine transporter). nih.gov

Ring Substitution: Placing substituents directly on the carbon atoms of the piperidine ring can fine-tune interactions with the target protein. In a study on monoamine transporter inhibitors, the stereochemistry of substituents at the 3 and 4 positions of the piperidine ring was critical. For example, (-)-cis analogues showed DAT/NET selectivity, while (-)-trans and (+)-cis isomers were selective for SERT or SERT/NET. nih.gov

Lipophilicity and Size: In a study aimed at developing inhibitors for Mycobacterium tuberculosis, modifications to a piperidine-containing lead compound sought to reduce high lipophilicity (cLogP) to improve drug-like properties. nih.gov

A study on pyrimidine (B1678525) molecules with a 4-(4-methyl-piperidine-1-sulfonyl)-phenyl moiety provided specific data on how substitutions impact anti-proliferative activity.

Table 2: Effect of Piperidine and Phenyl Substitutions on Anti-Proliferative Activity (HCT-116 Cells)

| Compound | Structure/Modification | IC50 (µM) |

| Parent Compound (3) | 1-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)ethan-1-one | 85 |

| Enaminone (4) | Modification of the acetyl group on the phenyl ring | ~25 |

| Pyrimidine (9) | Replacement of the acetyl group with a 2-aminopyrimidine (B69317) ring | Improved activity over parent, comparable to other derivatives |

Data sourced from a study on the rational design of ERK inhibitors. researchgate.net

Comparative Analysis of Structural Analogues and Bioisosteres

Bioisosteric replacement is a fundamental strategy in drug design to improve potency, selectivity, or pharmacokinetic properties while retaining the essential binding mode. nih.gov The this compound scaffold offers multiple opportunities for such replacements.

Phenol Bioisosteres: The phenolic hydroxyl group is often subject to metabolic inactivation (e.g., glucuronidation), leading to poor bioavailability. nih.gov Replacing the phenol with metabolically stable bioisosteres that retain the key hydrogen-bonding feature is a common strategy. Examples include:

Indazoles and Benzimidazolones: These heterocyclic systems possess an N-H group that can mimic the O-H of phenol as a hydrogen bond donor. nih.gov

Phenylsulfonamides: The sulfonamide NH group has a pKa similar to that of a phenolic OH, making it a functional bioisostere in certain contexts. nih.gov

Pyridones and Quinolones: These can also serve as effective replacements for the phenol moiety. nih.gov

Sulfonamide Bioisosteres: While the sulfonamide is often chosen for its stability, it can be replaced by other groups to modulate properties. A common replacement is a sulfone (-SO2-) , which removes the hydrogen-bonding capability of the sulfonamide NH but retains the tetrahedral geometry and hydrogen-bond-accepting oxygens.

Piperidine Ring Bioisosteres: The piperidine ring itself can be replaced. For example, a pyrrolidine (five-membered ring) or azepane (seven-membered ring) can be used to alter ring strain and the spatial projection of substituents. In some cases, a morpholine ring is used to introduce a polar ether oxygen, potentially improving solubility.

Table 3: Examples of Bioisosteric Replacements in Phenol-Containing Scaffolds

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Outcome |

| Phenol (-OH) | Indazole/Benzimidazolone (-NH) | Improve metabolic stability against glucuronidation. nih.gov | Increased bioavailability and duration of action. |

| Phenol (-OH) | Phenylsulfonamide (-NHSO2R) | Mimic acidity and H-bonding properties. nih.gov | Maintained or altered potency with different pharmacokinetics. |

| Sulfonamide (-SO2NH-) | Sulfone (-SO2-) | Remove H-bond donor, increase metabolic stability. | Altered binding interactions and selectivity. |

| Piperidine | Pyrrolidine/Azepane | Change ring size and conformational properties. | Optimize fit within the binding pocket. |

Rationalization of Activity Differences Based on Electronic and Steric Effects

The biological activity of derivatives based on the this compound scaffold is governed by a delicate balance of electronic and steric factors.

Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the phenol ring directly influences the acidity (pKa) of the hydroxyl group. researchgate.net An increase in acidity due to an electron-withdrawing group can make the phenol a better hydrogen bond donor, potentially increasing binding affinity. For example, the antioxidant activity of phenolic compounds is strongly linked to their ability to donate hydrogen atoms, a property governed by electronics. researchgate.net

Steric Effects: The size and shape of substituents are critical for fitting into the specific topology of a protein's binding site. Bulky substituents on the piperidine or phenyl ring can cause steric hindrance, preventing the ligand from adopting the correct binding pose and reducing activity. Conversely, a substituent might be necessary to occupy a specific hydrophobic pocket, thereby increasing affinity. For instance, in a series of monoamine transporter inhibitors, the stereoisomerism (cis vs. trans) of substituents on the piperidine ring led to significant differences in selectivity, highlighting the importance of the precise three-dimensional arrangement of atoms. nih.gov

Development of Pharmacophore Models from SAR Data

A pharmacophore model is an abstract representation of the key steric and electronic features required for a molecule to exert a specific biological activity. scirp.org These models are developed from the SAR data of a series of active and inactive compounds and are invaluable tools for virtual screening and rational drug design. dergipark.org.tr

For a class of inhibitors based on the this compound scaffold, a general pharmacophore model would likely include:

A Hydrogen Bond Donor Feature: Representing the phenolic hydroxyl group.

Aromatic/Hydrophobic Features: Corresponding to the phenyl ring.

Hydrogen Bond Acceptor Features: From the two oxygen atoms of the sulfonyl group.

A Hydrophobic or Positive Ionizable Feature: Representing the piperidine ring, which can be protonated at physiological pH.

Exclusion Volumes: Defining regions where steric bulk is detrimental to activity.

While a specific pharmacophore model for this compound itself is not publicly detailed, models for related structures consistently highlight these features. For example, a pharmacophore model developed for CDK2 inhibitors included a hydrogen bond acceptor and two aromatic ring features. scirp.org Another model for Akt1 inhibitors featured two aromatic regions connected by a sulfonylurea moiety. researchgate.net These examples underscore the common principles that would be applied to generate a predictive pharmacophore for any series of compounds built upon the this compound core.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of 4-(Piperidine-1-sulfonyl)phenol

The core structure of this compound combines a phenol (B47542), a sulfonamide, and a piperidine (B6355638) ring. The piperidine ring is a prevalent scaffold in a wide array of biologically active compounds and approved drugs, valued for its conformational flexibility and ability to interact with various biological targets. researchgate.netmdpi.com The sulfonamide group, a key pharmacophore in many antibacterial, diuretic, and hypoglycemic agents, contributes to the molecule's electronic properties and potential for hydrogen bonding. scielo.br The phenolic hydroxyl group can also participate in crucial interactions with biological receptors.

The synthesis of derivatives based on this scaffold is an active area of research. For instance, a common synthetic route involves the coupling of various sulfonyl chlorides with 4-(piperidin-1-yl)aniline to generate a series of piperidine sulfonamide derivatives. scispace.com This modular approach allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents onto the core structure.

Unexplored Avenues in the Synthetic Chemistry of the Compound

While established synthetic methods provide access to a range of this compound analogs, several avenues for innovation in its synthetic chemistry remain.

Novel Catalytic Systems: The development of more efficient and selective catalytic systems for the sulfonation reaction could streamline the synthesis and allow for the introduction of a wider variety of functional groups. This includes exploring novel metal-based or organocatalytic approaches.

Late-Stage Functionalization: Methods for the late-stage functionalization of the phenol or piperidine rings would be highly valuable. This would enable the rapid diversification of lead compounds without the need for de novo synthesis, accelerating the drug discovery process.

Flow Chemistry: The application of flow chemistry techniques to the synthesis of this compound and its derivatives could offer advantages in terms of safety, scalability, and reaction control.

Promising Directions for In Vitro Biological Activity Profiling and Mechanistic Elucidation

The piperidine and sulfonamide moieties are associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory effects. researchgate.netscielo.brscispace.comjapsonline.comresearchgate.net Consequently, derivatives of this compound represent a promising area for biological investigation.

Recent studies have explored the potential of related arylsulfonamide Schiff bases as inhibitors of tankyrase poly(ADP-ribose) polymerase enzymes, which are implicated in colon cancer. nih.govnih.gov While some derivatives have shown encouraging drug-likeness properties, a derivative of this compound exhibited a larger charge separation, suggesting a potentially lower propensity for biological activity in that specific context. nih.govnih.gov However, this does not preclude its potential against other biological targets.

Future in vitro screening efforts should encompass a wide range of assays to fully explore the therapeutic potential of this scaffold. Promising areas for investigation include:

Enzyme Inhibition Assays: Screening against various enzyme families, such as kinases, proteases, and cholinesterases, could reveal novel inhibitory activities. scispace.comresearchgate.net

Antiproliferative Assays: Evaluating the cytotoxic effects of these compounds against a panel of cancer cell lines is a crucial step in identifying potential anticancer agents. researchgate.net

Antimicrobial Assays: Given the known antimicrobial properties of both piperidine and sulfonamide derivatives, testing against a broad spectrum of bacterial and fungal strains is warranted. japsonline.com

Receptor Binding Assays: The piperidine moiety is a common feature in ligands for G-protein coupled receptors (GPCRs), making this an important target class to investigate.

Once promising activities are identified, detailed mechanistic studies will be essential to understand how these compounds exert their effects at the molecular level.

Advanced Computational Modeling and Rational Drug Discovery Applications

Computational tools are indispensable in modern drug discovery for predicting molecular properties and guiding rational design.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogs, helping to prioritize compounds with favorable pharmacokinetic profiles. nih.govnih.gov

Molecular Docking: Docking studies can be used to predict the binding modes of this compound derivatives within the active sites of target proteins, providing insights into key intermolecular interactions. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish mathematical relationships between the chemical structures of a series of compounds and their biological activities, enabling the prediction of the potency of new analogs.

Density Functional Theory (DFT) Calculations: DFT can be employed to understand the electronic properties of these molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which can correlate with reactivity and biological potential. nih.govnih.gov

These computational approaches, when used in conjunction with experimental data, can significantly accelerate the identification and optimization of lead compounds. bbau.ac.in

Potential for Scaffold Diversification and Future Lead Development

The this compound scaffold offers numerous opportunities for diversification to generate libraries of novel compounds for high-throughput screening. nih.govresearchgate.net The modular nature of its synthesis allows for systematic modifications at several key positions:

Phenolic Hydroxyl Group: This group can be alkylated, acylated, or used as a handle for further functionalization.

Piperidine Ring: The nitrogen atom can be further substituted, and the ring itself can be modified to introduce additional stereocenters or alter its conformation.

Aromatic Ring: Substituents can be introduced onto the phenol ring to modulate its electronic and steric properties.

By systematically exploring the chemical space around this privileged scaffold, it is possible to identify novel lead compounds with improved potency, selectivity, and pharmacokinetic properties for a variety of therapeutic targets. researchgate.net The benzoylpiperidine fragment, a related structure, is considered a privileged motif in medicinal chemistry, highlighting the potential of such piperidine-containing scaffolds. mdpi.com

Q & A

Q. What are the standard synthetic routes for 4-(Piperidine-1-sulfonyl)phenol, and what coupling reagents are optimal for its derivatization?

Methodological Answer: The compound is typically synthesized via sulfonylation or amide coupling. For example, sulfonylation of 4-formylbenzenesulfonyl chloride with piperidine in dichloromethane yields intermediates like 4-(piperidine-1-sulfonyl)benzaldehyde (19% yield after purification) . For derivatization, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is effective for amide bond formation. A protocol involves activating 4-(Piperidine-1-sulfonyl)benzoic acid with HATU (1.1 eq) and triethylamine (1.5 eq) in anhydrous DMF, followed by reaction with amines (1.1 eq) . Purification via column chromatography or recrystallization ensures >95% purity.

Q. What analytical techniques are recommended for confirming the purity and structure of this compound derivatives?

Methodological Answer:

- UHPLC-MS : Confirm molecular weight (e.g., [M+H]+ = 254 for 4-(piperidine-1-sulfonyl)benzaldehyde) with retention time ~1.35 min .

- NMR Spectroscopy : Key NMR signals include aromatic protons (δ 7.91–8.03 ppm) and piperidine protons (δ 1.43–3.03 ppm). NMR shows sulfonyl carbon at δ 147.70 ppm .

- Elemental Analysis : Validate stoichiometry (e.g., CHNOS).

Q. What are the primary pharmacological applications of this compound derivatives in current research?

Methodological Answer: The compound’s derivatives are explored as TRPV2 channel antagonists, validated via electrophysiological assays in HEK293 cells expressing human TRPV2. Testing involves measuring calcium influx inhibition (IC values) using fluorometric imaging plate readers (FLIPR) . Additionally, sulfonamide derivatives serve as protein-protein interaction stabilizers, assessed via fluorescence polarization assays .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported synthetic yields of this compound derivatives?

Methodological Answer:

- Stoichiometric Optimization : Vary molar ratios of sulfonyl chloride/amine (e.g., 1:1 to 1:1.2) to address incomplete reactions.

- Purification Refinement : Compare column chromatography (silica gel, hexane/EtOAc gradient) vs. recrystallization (ethanol/water) for yield improvement .

- Alternative Coupling Agents : Test EDCI or DCC instead of HATU to reduce side reactions.

Example Workflow:

Screen 3–5 solvent systems (DMF, THF, DCM).